5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
Description
Properties
IUPAC Name |
5-methyl-3-[2-(trifluoromethyl)anilino]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c1-9-6-10(8-11(19)7-9)18-13-5-3-2-4-12(13)14(15,16)17/h2-5,8-9,18H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEDYMZEHXJGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one typically involves the reaction of 5-methylcyclohex-2-en-1-one with 2-(trifluoromethyl)aniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for scalability, cost-efficiency, and safety. This might involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one has been investigated for its potential therapeutic applications. The trifluoromethyl group enhances the compound's lipophilicity, which can improve its bioavailability and efficacy.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In a study by Roy et al. (2005), quantitative structure-activity relationship (QSAR) models were developed to analyze the cytotoxicity of similar compounds, indicating that electron-withdrawing groups like trifluoromethyl can enhance biological activity by increasing the compound's reactivity towards biological targets .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Synthesis Pathways
The synthesis of this compound typically involves:
- Step 1 : Formation of the cyclohexenone core through condensation reactions.
- Step 2 : Introduction of the trifluoromethylphenyl group via nucleophilic aromatic substitution.
Material Science
In material science, compounds with trifluoromethyl groups are known for their unique properties, including increased thermal stability and resistance to solvents.
Applications in Coatings
The incorporation of this compound into polymer matrices has shown promise in enhancing the durability and chemical resistance of coatings used in industrial applications.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in substitution positions and functional groups on the cyclohexenone ring or phenylamino moiety. Below is a comparative analysis:
Table 1: Comparative Data of Selected Cyclohexenone Derivatives
Electronic and Steric Effects
- Ortho vs. Para Substitution: The target compound’s ortho-trifluoromethyl group creates steric hindrance, reducing rotational freedom around the phenylamino bond compared to the para-substituted analog (CAS 544473-09-8). This may lead to differences in crystal packing and solubility .
- Electron-Withdrawing Groups: The trifluoromethyl group increases the electrophilicity of the cyclohexenone ring, enhancing reactivity in nucleophilic additions.
Crystallographic and Physical Properties
- Crystal Packing: The para-substituted analog (CAS 544473-09-8) likely adopts a planar conformation, whereas the ortho-substituted target compound may exhibit distorted packing, as seen in similar structures (e.g., monoclinic P21/c space group with a = 17.085 Å in ) .
- Solubility : The para-CF₃ analog (CAS 544473-09-8) is expected to have higher solubility in polar solvents than the ortho-substituted target compound due to reduced steric hindrance .
Biological Activity
5-Methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one, with the CAS number 577692-44-5, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article summarizes the biological activity of this compound based on available literature, including data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₄H₁₄F₃N₁O
- Molecular Weight : 269.26 g/mol
The structural characteristics of this compound contribute to its biological properties, particularly the presence of the trifluoromethyl group, which is known to enhance lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. Research indicates that compounds containing trifluoromethyl groups exhibit significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Compound 10 (R = 3-F-4-CF₃) | 25.9 (S. aureus), 12.9 (MRSA) | Bactericidal |
The minimum inhibitory concentration (MIC) values suggest that similar compounds can act as bactericidal agents, indicating their potential for therapeutic applications against resistant bacterial strains .
Anti-inflammatory Potential
In vitro studies have also assessed the anti-inflammatory effects of related compounds. The activity of these compounds is often linked to their ability to modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor in inflammatory responses.
Key Findings:
- Certain derivatives showed a significant increase in NF-κB activity by 10–15%, suggesting a complex role in inflammation modulation.
- The substitution pattern on the phenyl ring is crucial for determining pro-inflammatory or anti-inflammatory effects .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated a series of trifluoromethyl-substituted anilides against various bacterial strains. The results indicated that compounds with similar structures to this compound exhibited promising antibacterial properties.
- Cell Viability Assays : In vitro assays demonstrated that certain derivatives could selectively inhibit cancer cell lines while sparing normal cells, indicating potential for use in targeted cancer therapies .
Q & A
Q. What are the recommended synthetic routes for 5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one?
A common approach involves a condensation reaction between a substituted cyclohexenone derivative and a trifluoromethyl-substituted aniline. Key steps include:
- Cyclohexenone functionalization : Introduce the methyl group at position 5 via alkylation or Claisen-Schmidt condensation.
- Amine coupling : React the activated cyclohexenone with 2-(trifluoromethyl)aniline under mild acidic conditions (e.g., acetic acid) to form the enamine linkage .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Grow crystals via slow evaporation using solvents like ethanol or dichloromethane.
- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ the SHELX suite (e.g., SHELXL for refinement) to solve the structure. SHELX’s robustness in handling small-molecule data ensures high precision in bond-length and angle calculations .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Use - and -NMR to confirm the cyclohexenone backbone and substituents. The trifluoromethyl group () appears as a singlet in -NMR.
- IR Spectroscopy : Identify the carbonyl stretch (~1680–1720 cm) and N–H bending (~1500 cm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] ion) .
Advanced Research Questions
Q. How can computational methods optimize the synthetic yield of this compound?
- Density Functional Theory (DFT) : Model reaction pathways to identify energy barriers for key steps (e.g., enamine formation).
- Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack by the aniline .
- Catalyst Screening : Evaluate transition-state stabilization using molecular docking or machine learning-based tools.
Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-Response Studies : Test the compound across a wide concentration range (e.g., 0.1–100 µM) to differentiate between therapeutic and toxic effects.
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity toward proposed targets (e.g., kinase inhibition).
- Assay Reprodubility : Cross-validate results in multiple cell lines or organisms to rule out cell-type-specific artifacts .
Q. What strategies resolve discrepancies in spectral data during structure elucidation?
- Dynamic NMR : Investigate conformational equilibria (e.g., keto-enol tautomerism) causing split signals.
- X-ray Crystallography : Compare experimental and DFT-predicted bond lengths/angles to validate stereochemistry.
- Isotopic Labeling : Use -labeled aniline to trace nitrogen environments in complex spectra .
Q. How can researchers improve the compound’s solubility for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the hydroxyl or amine positions.
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability.
- Co-Crystallization : Screen for co-formers (e.g., succinic acid) to create stable salt forms with higher aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
